Cas no 2649016-28-2 (4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole)

4-(2-イソシアナトプロパン-2-イル)-1,2,3-チアジアゾールは、ユニークなチアジアゾール骨格とイソシアネート基を有する高反応性化合物です。この構造により、ポリマー合成や架橋反応における優れた反応性を示し、特にポリウレタンやポリ尿素系材料の改質に有用です。チアジアゾール環の電子求引性がイソシアネート基の反応性をさらに向上させ、選択的な付加反応が可能となります。また、熱安定性に優れ、高温プロセスへの適用性が高い点が特徴です。医農薬中間体としての応用も期待される多機能性化合物です。

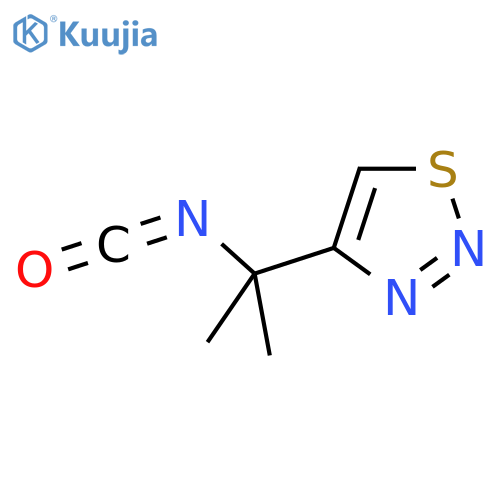

2649016-28-2 structure

商品名:4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole 化学的及び物理的性質

名前と識別子

-

- 4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole

- 2649016-28-2

- EN300-1783897

-

- インチ: 1S/C6H7N3OS/c1-6(2,7-4-10)5-3-11-9-8-5/h3H,1-2H3

- InChIKey: ZMJZMFYGEHEVBW-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(C)(C)N=C=O)N=N1

計算された属性

- せいみつぶんしりょう: 169.03098303g/mol

- どういたいしつりょう: 169.03098303g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783897-1.0g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1783897-10.0g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1783897-5.0g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1783897-2.5g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 2.5g |

$2548.0 | 2023-09-19 | ||

| Enamine | EN300-1783897-10g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 10g |

$5590.0 | 2023-09-19 | ||

| Enamine | EN300-1783897-0.05g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 0.05g |

$1091.0 | 2023-09-19 | ||

| Enamine | EN300-1783897-5g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 5g |

$3770.0 | 2023-09-19 | ||

| Enamine | EN300-1783897-0.5g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 0.5g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1783897-0.25g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 0.25g |

$1196.0 | 2023-09-19 | ||

| Enamine | EN300-1783897-0.1g |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole |

2649016-28-2 | 0.1g |

$1144.0 | 2023-09-19 |

4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2649016-28-2 (4-(2-isocyanatopropan-2-yl)-1,2,3-thiadiazole) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量